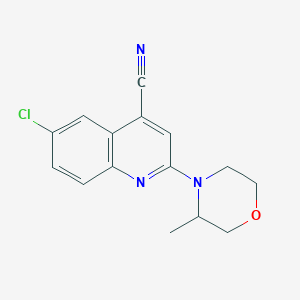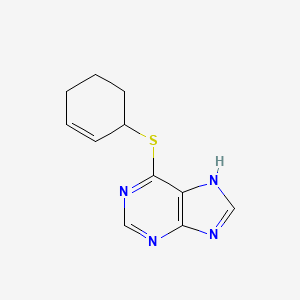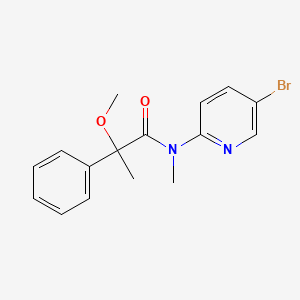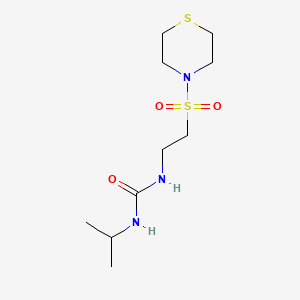
6-Chloro-2-(3-methylmorpholin-4-yl)quinoline-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-2-(3-methylmorpholin-4-yl)quinoline-4-carbonitrile is a chemical compound that has been of great interest to the scientific research community due to its potential applications in various fields. This compound is a quinoline derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Mecanismo De Acción
The mechanism of action of 6-Chloro-2-(3-methylmorpholin-4-yl)quinoline-4-carbonitrile is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. It has also been shown to inhibit the activity of the protein kinase C, which is involved in various cellular processes such as cell proliferation and differentiation.
Biochemical and Physiological Effects
Studies have shown that 6-Chloro-2-(3-methylmorpholin-4-yl)quinoline-4-carbonitrile exhibits various biochemical and physiological effects. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells, which makes it a potential drug candidate for cancer treatment. It has also been shown to exhibit anti-inflammatory and antioxidant activities, which make it a potential candidate for the treatment of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 6-Chloro-2-(3-methylmorpholin-4-yl)quinoline-4-carbonitrile is its potential applications in various fields such as medicinal chemistry and organic electronics. In addition, it exhibits good solubility in various solvents, which makes it easy to handle in lab experiments. However, one of the limitations of this compound is its potential toxicity, which requires caution when handling it in lab experiments.
Direcciones Futuras
There are several future directions for the research on 6-Chloro-2-(3-methylmorpholin-4-yl)quinoline-4-carbonitrile. One of the potential directions is the investigation of its potential use as a drug candidate for the treatment of various diseases such as cancer, malaria, and tuberculosis. Another potential direction is the investigation of its potential use in organic electronics, as it exhibits good electron transport properties. Furthermore, the mechanism of action of this compound needs to be further elucidated to fully understand its potential applications in various fields.
Métodos De Síntesis
6-Chloro-2-(3-methylmorpholin-4-yl)quinoline-4-carbonitrile can be synthesized using various methods. One of the most common methods involves the reaction of 6-chloro-2-nitroquinoline with 3-methylmorpholine-4-carbaldehyde in the presence of a catalyst such as zinc dust. The resulting intermediate is then treated with sodium cyanide to yield the final product.
Aplicaciones Científicas De Investigación
This compound has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, malaria, and tuberculosis. In addition, it has been studied for its antibacterial, antifungal, and antiviral activities. This compound has also been investigated for its potential use in organic electronics, as it exhibits good electron transport properties.
Propiedades
IUPAC Name |
6-chloro-2-(3-methylmorpholin-4-yl)quinoline-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O/c1-10-9-20-5-4-19(10)15-6-11(8-17)13-7-12(16)2-3-14(13)18-15/h2-3,6-7,10H,4-5,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPHLFQJYSWEXJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCN1C2=NC3=C(C=C(C=C3)Cl)C(=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-(3-methylmorpholin-4-yl)quinoline-4-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(Dimethylamino)pyridin-4-yl]-(1,4-thiazepan-4-yl)methanone](/img/structure/B7553719.png)

![[2-(Pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]-(1,2,3,4-tetrahydronaphthalen-1-yl)methanone](/img/structure/B7553738.png)
![(3,6-Dimethyl-[1,2]oxazolo[5,4-b]pyridin-4-yl)-(1,4-thiazepan-4-yl)methanone](/img/structure/B7553749.png)


![7-Bromo-2-[(3-phenylpyrrolidin-1-yl)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7553779.png)


![4-[3-(1,3-benzothiazol-2-ylamino)pyrazol-1-yl]-N,N-dimethylbutanamide](/img/structure/B7553786.png)

![2,2-Dimethyl-1-[4-[(1-methylpiperidin-2-yl)methyl]piperazin-1-yl]propan-1-one](/img/structure/B7553807.png)
![N-[[4-(2,3-dihydro-1-benzofuran-5-yl)phenyl]methyl]cyclopentanamine](/img/structure/B7553815.png)
![6-bromo-2-(piperidin-1-ylmethyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B7553826.png)